methyl [N-(2-cyanophenyl)amino]acetate
Description
Methyl [N-(2-cyanophenyl)amino]acetate is an organic compound featuring a methyl ester group linked to a glycine-derived backbone, substituted with a 2-cyanophenylamino moiety. For instance, N-(2-cyanophenyl)acetamide (prepared via palladium acetate-catalyzed cyanation of aryl halides ) shares the 2-cyanophenyl group, differing by an acetamide instead of an ester. Similarly, ethyl 2-(2-cyanophenylureido)acetate () provides insights into ester derivatives with analogous functionalization.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-(2-cyanoanilino)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11/h2-5,12H,7H2,1H3 |
InChI Key |
ZDZCHTCPTMJVDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl [N-(2-cyanophenyl)amino]acetate with key analogs, emphasizing structural features, synthesis, and applications:
Structural and Reactivity Differences
- Ester vs. Amide Functionality: Compared to N-(2-cyanophenyl)acetamide , the methyl ester in the target compound confers higher hydrolytic lability but enhanced solubility in non-polar solvents.
- Substituent Effects: The 2-cyanophenyl group (common in all analogs) is electron-withdrawing, influencing reactivity in coupling reactions. For example, cyano groups enhance electrophilic aromatic substitution rates in palladium-catalyzed pathways .
- Steric and Electronic Profiles: Ethyl 2-(2-cyanophenylureido)acetate has a bulkier ureido group, reducing its reactivity in nucleophilic acyl substitution compared to the target compound’s simpler aminoacetate structure.
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